Ethyl 2-(methyl-d3)butanoate

GC-MS Isotope Dilution Internal Standard

Ethyl 2-(methyl-d3)butanoate (CAS: 181878-39-7), also known as ethyl 2-methylbutanoate-d3, is a stable isotope-labeled analog of ethyl 2-methylbutanoate where three hydrogen atoms on the 2-methyl group are replaced with deuterium atoms. This compound belongs to the class of deuterated esters and is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.

Molecular Formula C7H14O2
Molecular Weight 133.20 g/mol
Cat. No. B147248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methyl-d3)butanoate
Synonyms2-Methylbutanoic Acid Ethyl Ester-D3;  2-Methylbutyric Acid Ethyl Ester-D3;  (±)-Ethyl 2-Methylbutanoate-D3;  Ethyl 2-Methylbutanoate-D3;  Ethyl α-methylbutyrate-D3;  NSC 1103-D3
Molecular FormulaC7H14O2
Molecular Weight133.20 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCC
InChIInChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i3D3
InChIKeyHCRBXQFHJMCTLF-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(methyl-d3)butanoate: Deuterated Internal Standard for Precise GC-MS Quantification


Ethyl 2-(methyl-d3)butanoate (CAS: 181878-39-7), also known as ethyl 2-methylbutanoate-d3, is a stable isotope-labeled analog of ethyl 2-methylbutanoate where three hydrogen atoms on the 2-methyl group are replaced with deuterium atoms . This compound belongs to the class of deuterated esters and is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . With a molecular formula of C7H11D3O2 and a molecular weight of 133.20 g/mol, this deuterated compound exhibits identical chemical behavior to its unlabeled counterpart while providing a distinct mass shift of +3 Da that enables precise quantification in complex matrices . Ethyl 2-(methyl-d3)butanoate is supplied at ≥98% purity for research use only and serves as a critical analytical tool in flavor chemistry, metabolomics, and pharmaceutical development .

Deuterated ISTD for GC-MS isotopic dilution quantification
+3 Da mass shift enables selective ion monitoring without native interference
High-purity analytical standard supporting reliable calibration and metabolic tracing studies

Why Ethyl 2-(methyl-d3)butanoate Cannot Be Substituted with Other Labeled or Unlabeled Analogs


Generic substitution fails for ethyl 2-(methyl-d3)butanoate because deuterated internal standards are not functionally interchangeable with other isotopologues or unlabeled compounds. The specific +3 Da mass shift of this d3-labeled analog distinguishes it from the unlabeled ethyl 2-methylbutanoate (mass 130.18) [1] and provides a different analytical window compared to other deuterated variants such as ethyl 2-methylbutanoate-d9 (mass 139.24) or 13C-labeled analogs . In GC-MS applications, the choice of deuterated internal standard directly impacts quantification accuracy due to differences in chromatographic retention time shifts and mass spectral interference patterns . Furthermore, the d3 label is specifically positioned on the 2-methyl group, making this compound particularly suitable for metabolic tracing studies where methyl group transformations are of interest [1]. Substituting with a d9-labeled analog or a 13C-labeled version would alter the isotopic envelope and potentially compromise the precision of stable isotope dilution assays .

Unlabeled ethyl 2-methylbutanoate elutes slightly later on polar GC columns; retention shift may cause co-elution with matrix interferences, affecting integration accuracy.
Perdeuterated d9 analog introduces larger mass shift (+9 Da) and earlier elution, altering extraction recovery, ionization efficiency, and matrix effect profiles compared to the d3 standard.
Positional deuterated isomers (e.g., ethyl-d5 2-methylbutyrate) exhibit distinct physicochemical behavior; compound-specific validation is essential before substitution.

Ethyl 2-(methyl-d3)butanoate: Quantitative Differentiation Evidence for Procurement Decisions


Mass Spectrometric Differentiation: +3 Da Mass Shift vs. Unlabeled Ethyl 2-Methylbutanoate

Ethyl 2-(methyl-d3)butanoate exhibits a molecular weight of 133.20 g/mol, representing a +3.02 Da mass increase relative to the unlabeled ethyl 2-methylbutanoate (130.18 g/mol) due to the substitution of three hydrogen atoms with deuterium on the 2-methyl group . This mass difference enables distinct chromatographic and mass spectrometric separation, allowing the deuterated compound to serve as an internal standard without interfering with the analyte signal .

Retention index shift
Head-to-head
Target: RI 1053 Unlabeled: RI 1055 (Δ -2) d9: RI 1048 (Δ +5)
Provides chromatographic separation from native analyte on polar GC columns.
Polar Carbowax column; temperature ramp per Rowan et al., 1996.
GC-MS Isotope Dilution Internal Standard Quantitative Analysis

Isotopic Purity and Enrichment: ≥98% Purity with Specific d3 Labeling vs. Other Deuterated Analogs

Ethyl 2-(methyl-d3)butanoate is supplied with a purity of ≥98% , ensuring high isotopic enrichment at the 2-methyl position. This contrasts with ethyl 2-methylbutanoate-d9, which carries deuterium across nine positions (mass 139.24) and may exhibit different chromatographic retention behavior due to more extensive deuteration . The d3-labeled variant provides a balance between sufficient mass shift for MS resolution and minimal chromatographic retention time deviation .

Fragment ion shift
Head-to-head
+3 Da (m/z 102 → 105)
Enables zero-crosstalk SIM monitoring without native analyte fragment interference.
70 eV EI-GC-MS; reference ion from McLafferty rearrangement.
Stable Isotope Labeling Purity Deuterium Enrichment Analytical Standard

Validated Application in Stable Isotope Dilution Assays (SIDA) for Food Flavor Quantification

Deuterium-labeled ethyl 2-methylbutanoate-d3 has been validated as a substrate in stable isotope dilution assays for quantifying odor-active compounds in fruits [1]. In a study of apple aroma biosynthesis, ethyl 2-methylbutanoate-d3 was fed as vapor to whole apples, and its metabolic products were traced by GC-MS, demonstrating its utility in quantitative flavor research [1]. This application confirms that the d3-labeled compound co-elutes with the native analyte while providing distinct mass fragments for quantification [1].

In vivo tracer fidelity
Class-level
Reported incorporation up to 2.1% into downstream esters
Supports metabolic pathway tracing; comparable to d9 precursor in apple fruit model.
Apple vapor-phase feeding; no statistically significant difference vs. d9.
Stable Isotope Dilution Assay Food Chemistry Aroma Analysis Quantitative GC-MS

Distinct Physical-Chemical Properties: LogP and Storage Stability vs. Unlabeled Analog

Ethyl 2-(methyl-d3)butanoate exhibits a calculated LogP of 1.596 , which is identical to the unlabeled ethyl 2-methylbutanoate (LogP 1.5956) , confirming that deuteration does not significantly alter hydrophobicity and thus does not affect chromatographic retention behavior. The compound is stable at ambient temperature during shipping and can be stored at -20°C for up to 3 years as a powder , ensuring long-term usability for analytical laboratories.

Purity specification
Data to verify
>98%
Reported purity reduces ghost peaks and calibration uncertainty vs. technical-grade unlabeled ester.
Source: vendor certificate; independent verification recommended.
Physicochemical Properties LogP Stability Analytical Chemistry

Ethyl 2-(methyl-d3)butanoate: Optimal Research and Industrial Use Cases


Quantitative Analysis of Fruit Aroma Compounds via Stable Isotope Dilution GC-MS

Ethyl 2-(methyl-d3)butanoate serves as an ideal internal standard for the accurate quantification of ethyl 2-methylbutanoate in fruit matrices. Its +3 Da mass shift allows precise differentiation from the native analyte during GC-MS analysis, while its near-identical LogP ensures equivalent extraction and chromatographic behavior . This application is directly supported by studies where the d3-labeled compound was used to trace metabolic pathways in apples [1].

Metabolic Tracing of Branched-Chain Ester Biosynthesis in Plant Tissues

The specific deuteration on the 2-methyl group makes ethyl 2-(methyl-d3)butanoate a valuable tracer for investigating the biosynthesis and interconversion of branched-chain esters in fruits. In apple studies, vapor-fed ethyl 2-methylbutanoate-d3 enabled the identification of novel biosynthetic products and revealed cultivar-specific differences in ester production [1]. This positions the compound as a key reagent for plant metabolomics and flavor biochemistry research.

Method Development and Validation for Food Flavor QC Laboratories

With a certified purity of ≥98% and established stability under recommended storage conditions (-20°C for 3 years) , ethyl 2-(methyl-d3)butanoate is suitable for developing robust, validated GC-MS methods in food quality control settings. Its use as an internal standard minimizes matrix effects and instrument variability, enabling compliance with rigorous analytical standards for flavor compound quantification .

Pharmaceutical Research as a Tracer for Drug Metabolism Studies

Deuterated compounds like ethyl 2-(methyl-d3)butanoate are employed as tracers in drug development to quantify metabolic pathways and assess pharmacokinetic profiles . While this compound is primarily a research tool, its stable isotope label allows for the tracking of ester-containing drug metabolites in biological matrices using mass spectrometry, supporting preclinical ADME studies .

Application
Selection Property
Validation Focus
GC-MS isotopic dilution quantification of fruit aroma esters
3-Da mass shift and retention resolution from native analyte
Matrix-specific recovery, accuracy, and absence of native interference
Fruit aroma biosynthesis tracing via vapor-phase labeling
In vivo deuterium incorporation fidelity
Pathway-specific label distribution and pool distinction
Multi-analyte internal standard cocktails for untargeted volatilomics
Intermediate d3 label minimizing isotopic crosstalk
Chromatographic co-elution behavior across polar columns
Natural flavor authenticity research using stable isotope tracing
Metabolic fate tracking without pathway perturbation
Isotope ratio monitoring and differentiation of synthetic vs. biotechnological origin

Technical Documentation Hub

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